Ethyl 4-(benzylamino)benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl 4-(benzylamino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3 |
InChI Key |
PKQFILWCWUDHRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Structures
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure
Determination of Molecular Conformation, Bond Lengths, and Angles
A definitive analysis of the molecular conformation, including the dihedral angles between the phenyl rings, and precise, experimentally determined bond lengths and angles for Ethyl 4-(benzylamino)benzoate is not possible without the results from a single-crystal X-ray diffraction study.
Elucidation of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and C-H···π Interactions
A detailed and accurate description of the supramolecular architecture, including the specific modes of hydrogen bonding, the presence and geometry of any π-π stacking, and C-H···π interactions within the crystal lattice of this compound, cannot be elucidated without experimental crystallographic data.
Investigation of Polymorphism and Crystal Packing Architectures
The study of polymorphism, which involves a compound's ability to exist in multiple crystalline forms, and the detailed analysis of its crystal packing architecture are entirely reliant on single-crystal X-ray diffraction data. In the absence of such data for this compound, no information can be provided on this topic.
Computational and Quantum Chemical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. conicet.gov.arnih.gov For Ethyl 4-(benzylamino)benzoate, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to thoroughly investigate its ground state properties. nih.govmaterialsciencejournal.org
Geometry Optimization and Electronic Structure Analysis
The initial step in computational analysis involves geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, representing its most stable structure. conicet.gov.ar For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the benzyl (B1604629) group, the amino bridge, and the ethyl benzoate (B1203000) moiety. The resulting optimized structure provides a theoretical model of the molecule's three-dimensional shape. nih.gov
Analysis of related structures suggests that the molecule is likely non-planar due to the flexible linkages. uky.edu The dihedral angle between the two aromatic rings is a key parameter determined during optimization. Electronic structure analysis further reveals properties such as the distribution of electron density, dipole moment, and the energies of molecular orbitals. mdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) This table presents expected ranges for key geometrical parameters based on DFT calculations of similar molecules. Actual values would be determined by specific computational studies.
| Parameter | Description | Expected Value |
| C-N (amine) | Bond length between the phenyl ring and the nitrogen atom. | ~1.37 Å |
| C-N (benzyl) | Bond length between the benzyl group and the nitrogen atom. | ~1.44 Å |
| C=O (ester) | Bond length of the carbonyl group. | ~1.21 Å |
| C-O (ester) | Bond length of the single-bonded oxygen in the ester. | ~1.34 Å |
| Dihedral Angle | Torsional angle between the two aromatic rings. | Varies with conformation |
Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Transitions)
DFT calculations are a powerful tool for predicting various spectroscopic parameters that can be directly compared with experimental data. researchgate.net
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as N-H stretching, C=O stretching, and aromatic C-H bending. actascientific.com These assignments are often supported by Potential Energy Distribution (PED) analysis. actascientific.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used alongside DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are crucial for confirming the molecular structure by comparing them against experimentally recorded NMR spectra.
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum. conicet.gov.ar This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strengths, help to interpret the experimental UV-Vis spectrum and understand the nature of the electronic transitions, such as π → π* transitions within the aromatic systems. materialsciencejournal.orgmsu.edu
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Benzoate Derivative This table illustrates the typical correlation between theoretical predictions and experimental measurements.
| Spectroscopic Data | Predicted Value | Experimental Value |
| FT-IR (cm⁻¹) | ||
| N-H Stretch | ~3490 | ~3485 |
| C=O Stretch | ~1630 | ~1628 |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 7.0 - 8.0 | 7.1 - 7.9 |
| CH₂ (ethyl) | ~4.3 | ~4.25 |
| UV-Vis (nm) | ||
| λmax | ~278 | ~275 |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
MEP and FMO analyses provide critical insights into the chemical reactivity of a molecule.
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. malayajournal.org It helps to identify the regions of a molecule that are rich or poor in electrons. For this compound, the MEP would likely show negative potential (colored red) around the electronegative oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack. malayajournal.orgijcaonline.org Regions of positive potential (colored blue) would be expected around the amine hydrogen, highlighting potential sites for nucleophilic interaction. malayajournal.org
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. actascientific.comsemanticscholar.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijcaonline.org From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. actascientific.com
Table 3: Global Reactivity Descriptors Derived from FMO Analysis These parameters are calculated from the energies of the HOMO (EH) and LUMO (EL).
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | EL - EH | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EH | Energy required to remove an electron. |
| Electron Affinity (A) | -EL | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability to accept electrons. |
Theoretical Studies on Intramolecular Hydrogen Bonding and Conformational Preferences
The structure of this compound contains both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl C=O and ether C-O-C oxygens of the ester). This arrangement allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's conformational preferences and stability. nih.gov
Theoretical studies can investigate the formation of an N-H···O=C hydrogen bond, which would create a stable six-membered ring motif. researchgate.netresearchgate.net Calculations can determine the geometric parameters of this bond, such as the H···O distance and the N-H···O angle, to confirm its existence and strength. uky.edu By comparing the energies of conformers with and without this bond, its stabilizing effect can be quantified. The presence of such bonds is a dominant factor in determining the molecule's preferred shape in different environments. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
While specific molecular dynamics (MD) simulation studies on this compound are not widely reported, this computational technique is ideally suited for exploring its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach would allow for the investigation of the conformational flexibility of the benzyl and ethyl groups, the dynamics of the intramolecular hydrogen bond, and the molecule's interactions with solvent molecules.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Computational Exploration of Reaction Mechanisms and Transition States
Computational studies on the N-alkylation of anilines with benzyl halides consistently point towards a concerted S(_N)2 mechanism. In this pathway, the nucleophilic nitrogen atom of the aniline (B41778) derivative attacks the electrophilic benzylic carbon of the benzyl halide. This attack occurs from the backside relative to the leaving group (the halide ion), leading to a transition state where the nitrogen-carbon bond is partially formed and the carbon-halide bond is partially broken.
The transition state in these reactions is characterized by a trigonal bipyramidal geometry around the central carbon atom, with the incoming nucleophile and the outgoing leaving group occupying the axial positions. The three non-reacting atoms (two hydrogens and the phenyl group of the benzyl halide) lie in the equatorial plane.
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the energetic and geometric details of such transition states. For the analogous reaction of aniline with benzyl chloride, DFT studies would typically calculate the activation energy ((\Delta E^\ddagger)), which is the energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate.
The electronic nature of the substituents on both the aniline and the benzyl halide can significantly influence the activation energy and the geometry of the transition state. Electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, which generally leads to a lower activation barrier. Conversely, electron-withdrawing groups on the aniline ring decrease its nucleophilicity and increase the activation energy. In the case of this compound's precursor, ethyl 4-aminobenzoate (B8803810), the ester group is electron-withdrawing, which would be expected to slightly decrease the nucleophilicity of the amino group compared to unsubstituted aniline.
Similarly, substituents on the phenyl ring of the benzyl halide can affect the electrophilicity of the benzylic carbon. Electron-withdrawing groups on the benzyl halide can stabilize the developing negative charge on the leaving group in the transition state, potentially lowering the activation barrier.
A hypothetical computational study on the N-benzylation of ethyl 4-aminobenzoate with benzyl chloride using DFT could yield data similar to that presented in the following interactive table. The values presented are illustrative and based on typical findings for S(_N)2 reactions of anilines.
| Parameter | Value | Description |
|---|---|---|
| Activation Energy ((\Delta E^\ddagger)) | 15 - 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| N-C Bond Distance (Transition State) | 2.0 - 2.2 Å | The partial bond distance between the nitrogen of the amine and the benzylic carbon in the transition state. |
| C-Cl Bond Distance (Transition State) | 2.2 - 2.4 Å | The partial bond distance between the benzylic carbon and the chlorine leaving group in the transition state. |
| Imaginary Frequency | -300 to -400 cm(^{-1}) | A single imaginary frequency in the vibrational analysis confirms the structure as a true first-order saddle point (transition state). |
Chemical Reactivity and Functional Group Transformations
Electrophilic Aromatic Substitution Reactions on Phenyl Rings
The presence of two distinct aromatic rings—the benzoate (B1203000) ring and the benzyl (B1604629) ring—offers different pathways for electrophilic aromatic substitution (SEAr). The outcome of such reactions is dictated by the nature of the substituents on each ring. wikipedia.org
The Benzoate Phenyl Ring : This ring is substituted with both an activating group (the benzylamino group) and a deactivating group (the ethyl carboxylate group).
The secondary amine portion of the benzylamino group (-NH-) is a strong activating group and an ortho, para-director due to the resonance donation of its lone pair of electrons into the ring.
The ethyl ester group (-COOEt) is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance. libretexts.org
The powerful activating and directing effect of the amino group dominates the deactivating effect of the ester. Therefore, electrophilic substitution on the benzoate ring is expected to occur at the positions ortho to the benzylamino group (positions 3 and 5). The para position is already occupied by the ester group.
The Benzyl Phenyl Ring : This ring is monosubstituted with an alkyl-type group (-CH₂-Ar). Alkyl groups are weakly activating and are ortho, para-directors. Consequently, electrophilic substitution will preferentially occur at the ortho and para positions of this ring. Steric hindrance from the rest of the molecule might favor substitution at the para position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The specific conditions required would determine which ring reacts preferentially. Generally, the more activated benzoate ring is expected to be more susceptible to electrophilic attack than the benzyl ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Ethyl 4-(benzylamino)benzoate
| Ring System | Substituents | Directing Effect | Predicted Position of Substitution |
|---|---|---|---|
| Benzoate Ring | -NH-CH₂Ph (Activating)-COOEt (Deactivating) | Ortho, para-directing (amine dominates) | Positions 3 and 5 (ortho to the amine) |
Nucleophilic Reactions Involving the Ester and Amine Functionalities
The functional groups of this compound also serve as sites for nucleophilic attack.
Ester Carbonyl Group : The carbonyl carbon of the ethyl ester is electrophilic and susceptible to attack by nucleophiles. This can lead to reactions such as aminolysis or reactions with organometallic reagents (e.g., Grignard reagents) to yield tertiary alcohols after workup.
Secondary Amine : The nitrogen atom of the secondary amine has a lone pair of electrons, making it nucleophilic. It can react with various electrophiles. For instance, it can undergo alkylation or acylation, as discussed in section 5.5.1. kinampark.com
Controlled Oxidation and Reduction Pathways of the Benzoate and Benzylamino Moieties
The different functional groups on this compound can be selectively oxidized or reduced.
Reduction :
Ester Group : The ethyl ester can be reduced to a primary alcohol, [4-(benzylamino)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Aromatic Rings : Under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using a Birch reduction, the aromatic rings can be reduced.
Oxidation :
Benzylamino Group : The secondary amine and the adjacent benzylic methylene (B1212753) (-CH₂-) group are susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of amides or even cleavage of the C-N bond. The specific products would depend heavily on the reagents and reaction conditions used.
A relevant synthetic pathway for a related compound, benzocaine (B179285) (ethyl 4-aminobenzoate), involves the reduction of a nitro group. A process for its preparation starts with 4-nitrobenzoic acid, which is first esterified and then the nitro group is reduced to an amine via catalytic hydrogenation using a Pd/C catalyst. google.com This highlights the chemical accessibility of the amine functionality through reduction of a corresponding nitro precursor.
Hydrolysis and Transesterification of the Ethyl Ester Group
The ethyl ester functionality is susceptible to hydrolysis and transesterification reactions.
Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(benzylamino)benzoic acid. This reaction can be catalyzed by either acid or base. researchgate.net
Alkaline Hydrolysis (Saponification) : This is an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction typically proceeds by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. youtube.com Subsequent acidification is required to protonate the carboxylate salt and yield the free carboxylic acid. youtube.com
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process. The reaction is carried out by heating the ester with water in the presence of a strong acid catalyst. To drive the reaction to completion, a large excess of water is typically used.
Transesterification : This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield Mthis compound.
Studies on the hydrolysis of ethyl benzoate show that the reaction kinetics can be influenced by the solvent system. iosrjournals.org The rate of hydrolysis generally decreases in mixed organic-aqueous solvents compared to purely aqueous systems. iosrjournals.org
Derivatization Strategies for Expanding Molecular Diversity
The core structure of this compound can be readily modified to generate a library of related compounds.
The nucleophilic secondary amine is a prime target for derivatization.
N-Alkylation : The hydrogen on the nitrogen can be replaced with an alkyl group by reaction with an alkyl halide. For example, reaction with methyl iodide could yield Ethyl 4-(benzyl(methyl)amino)benzoate. chemsynthesis.com
N-Acylation : The amine can be acylated by reacting it with acyl chlorides or acid anhydrides to form an amide. For instance, reaction with acetyl chloride would yield Ethyl 4-(N-benzylacetamido)benzoate. The synthesis of related structures, such as Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate, demonstrates the feasibility of N-acylation on similar scaffolds. sigmaaldrich.com
Table 2: Examples of Derivatization Reactions at the Secondary Amine
| Reaction Type | Reagent Example | Product Example |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Ethyl 4-(benzyl(methyl)amino)benzoate |
As detailed in section 5.1, the benzoate ring is activated towards electrophilic aromatic substitution at the positions ortho to the benzylamino group. This allows for the introduction of a wide variety of substituents onto this ring.
Nitration : Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 3-position, yielding Ethyl 4-(benzylamino)-3-nitrobenzoate.
Halogenation : Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst would result in bromination at the 3-position.
Friedel-Crafts Reactions : Acylation or alkylation under Friedel-Crafts conditions would also be directed to the 3- and 5-positions.
These derivatization strategies allow for the systematic modification of the molecule's electronic and steric properties, which is a common approach in medicinal chemistry and materials science for optimizing the function of a lead compound.
Introduction of Diverse Functional Groups for Structure-Property Modulation
The molecular scaffold of this compound offers several reactive sites that can be strategically modified to introduce a variety of functional groups. These transformations are pivotal for modulating the compound's physicochemical properties, such as solubility, polarity, and electronic characteristics. The primary sites for functionalization include the secondary amine, the electron-rich aromatic ring of the benzoate moiety, and the ethyl ester group.
Reactions at the Secondary Amine
The secondary amine (N-H) is a key nucleophilic center, making it amenable to acylation, sulfonylation, and further alkylation. These modifications directly impact the electronic nature of the nitrogen atom and can introduce functionalities that alter intermolecular interactions.
N-Acylation: The introduction of an acyl group can be readily achieved by reacting this compound with acid chlorides or anhydrides. This transformation converts the secondary amine into an amide. For instance, acetylation with acetyl chloride introduces an acetyl group, yielding Ethyl 4-(N-benzylacetamido)benzoate. This modification reduces the basicity of the nitrogen atom and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can alter solubility and receptor binding capabilities. byjus.com
N-Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base leads to the formation of a sulfonamide. byjus.com This reaction, often part of the Hinsberg test for amines, attaches a bulky, electron-withdrawing sulfonyl group to the nitrogen, significantly altering the steric and electronic environment around it.
N-Alkylation: A second alkyl group can be introduced at the nitrogen position, converting the secondary amine into a tertiary amine. For example, methylation using a reagent like methyl iodide would yield Ethyl 4-(benzyl(methyl)amino)benzoate. This change eliminates the hydrogen bond-donating capability of the amine and increases its steric bulk.
The table below summarizes these transformations at the secondary amine.
| Transformation | Reagent Example | Functional Group Introduced | Resulting Compound Example | Expected Property Modulation |
| N-Acylation | Acetyl Chloride | Acetyl (-COCH₃) | Ethyl 4-(N-benzylacetamido)benzoate | Decreased basicity; addition of H-bond acceptor. |
| N-Sulfonylation | Benzenesulfonyl Chloride | Benzenesulfonyl (-SO₂Ph) | Ethyl 4-(benzyl(phenylsulfonyl)amino)benzoate | Increased steric hindrance; addition of strong electron-withdrawing group. |
| N-Alkylation | Methyl Iodide | Methyl (-CH₃) | Ethyl 4-(benzyl(methyl)amino)benzoate | Increased lipophilicity; removal of H-bond donor site. |
Reactions on the Aromatic Rings
The benzylamino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the aromatic ring to which it is attached. byjus.com Since the para position is already substituted by the ethyl ester group, electrophilic attack is anticipated at the ortho positions (C3 and C5) of the benzoate ring. The ethyl ester group is a deactivating, meta-directing group, but its influence is generally overcome by the strongly activating amino group. libretexts.org
Halogenation: Reactions with reagents like bromine water can lead to the introduction of halogen atoms onto the activated aromatic ring. Due to the high reactivity conferred by the amino group, these reactions can sometimes be difficult to control, potentially leading to multiple substitutions. byjus.comlibretexts.org
Nitration: The introduction of a nitro group (-NO₂) is a common method to modulate electronic properties. However, direct nitration of anilines with strong acids can be problematic, often leading to oxidation or the formation of meta-substituted products due to the protonation of the amine to an anilinium ion. byjus.com A common strategy to circumvent this is to first protect or modify the amine via acylation, which attenuates its activating effect and directs nitration to the para position (or ortho if para is blocked), after which the protecting group can be removed. libretexts.org
The table below outlines potential electrophilic substitution reactions.
| Transformation | Reagent Example | Functional Group Introduced | Potential Product | Expected Property Modulation |
| Bromination | Bromine (Br₂) | Bromo (-Br) | Ethyl 3-bromo-4-(benzylamino)benzoate | Increased molecular weight; altered electronic properties. |
| Nitration (via acylated intermediate) | Nitric Acid / Sulfuric Acid | Nitro (-NO₂) | Ethyl 4-(benzylamino)-3-nitrobenzoate | Introduction of a strong electron-withdrawing group; potential for further reduction to an amine. |
Transformations of the Ester Group
The ethyl ester functional group can also be a target for modification, primarily through nucleophilic acyl substitution.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(benzylamino)benzoic acid, under either acidic or basic conditions. This introduces a polar, acidic functional group, which dramatically increases water solubility at physiological pH and provides a new site for hydrogen bonding.
Amidation: Reaction of the ester with amines or hydroxylamine (B1172632) derivatives can convert it into an amide or a hydroxamic acid, respectively. researchgate.net For example, reacting the ester with ammonia (B1221849) would yield 4-(benzylamino)benzamide. This transformation replaces the ester linkage with a more stable amide bond and alters the hydrogen bonding profile of the molecule.
The following table details modifications of the ester group.
| Transformation | Reagent Example | Functional Group Introduced | Resulting Compound | Expected Property Modulation |
| Hydrolysis | Sodium Hydroxide (NaOH) | Carboxylic Acid (-COOH) | 4-(benzylamino)benzoic acid | Increased polarity and water solubility; introduces an acidic site. |
| Amidation | Ammonia (NH₃) | Amide (-CONH₂) | 4-(benzylamino)benzamide | Increased metabolic stability; altered H-bonding properties. |
Molecular Recognition and Structure Function Relationships at the Atomic Level
Influence of Electronic and Steric Effects of Substituents on Molecular Interactions
No specific studies on the electronic and steric effects of the benzyl (B1604629) and ethyl benzoate (B1203000) groups on the molecular interactions of Ethyl 4-(benzylamino)benzoate were identified.
Conformational Dynamics and Their Role in Molecular Recognition
Information regarding the conformational dynamics, such as rotational barriers around the C-N bonds and their influence on molecular recognition, is not available for this specific molecule.
Computational Molecular Docking Studies for Binding Mode Prediction
No published molecular docking studies predicting the binding mode of this compound with any biological target were found.
Elucidation of Specific Hydrogen Bonding Networks and Aromatic Interactions within Molecular Complexes
There is a lack of crystallographic or computational data that elucidates the specific hydrogen bonding networks (involving the secondary amine and ester carbonyl) or aromatic interactions (π-π stacking of the phenyl rings) for this compound within molecular complexes.
Rational Design Principles for Modulating Molecular Recognition
Due to the absence of foundational studies, no information is available on the rational design of molecules based on the this compound scaffold.
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition (e.g., HDAC6, DHFR, ENR-reductase pathways)
No Structure-Activity Relationship (SAR) studies for this compound concerning the inhibition of HDAC6, DHFR, ENR-reductase, or any other enzyme have been reported in the literature.
Principles of Bioisosteric Replacement for Targeted Molecular Interaction Enhancement
There are no documented examples or theoretical discussions on the application of bioisosteric replacement principles to enhance the molecular interactions of this compound.
Advanced Research Applications and Methodological Utility
Utility as Versatile Building Blocks and Intermediates in Complex Organic Synthesis
The role of aminobenzoate scaffolds as intermediates in the synthesis of more complex molecules, including various heterocyclic compounds, is well-established. For instance, related compounds like ethyl 4-aminobenzoate (B8803810) and its derivatives serve as precursors in the formation of benzanilides, which are important intermediates for bioactive heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. eurjchem.com However, specific examples and detailed studies documenting the utility of Ethyl 4-(benzylamino)benzoate as a versatile building block for a wide range of complex organic syntheses were not found in the available literature.
Development of Chemical Probes for Investigating Molecular Mechanisms in Biological Systems
No specific research articles or data were identified that describe the development or application of this compound as a chemical probe for the investigation of molecular mechanisms in biological systems.
Materials Science Applications: Organogelators and Self-Assembling Systems
The field of materials science has seen the development of various organogelators, which are molecules capable of self-assembling to form gel-like networks in organic solvents. Some complex benzoate (B1203000) esters have been synthesized and studied for their potential as organogelators, driven by intermolecular forces like hydrogen bonding and π-π stacking. mdpi.comresearchgate.net However, there is no available research that specifically investigates or confirms the use of this compound in organogelator systems or other self-assembling materials.
Exploration of Photophysical Applications: Fluorescent Labels and Dyes
Significant research has been conducted on the photophysical properties of related compounds, particularly Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB) and Ethyl 4-(diethylamino)benzoate (DEAEB). rsc.org These compounds exhibit interesting fluorescence characteristics, including the formation of solute-solvent exciplexes in polar solvents. rsc.org EDAB, for example, has a known fluorescence quantum yield and has been studied extensively. photochemcad.comomlc.org In contrast, specific studies detailing the absorption spectra, emission spectra, quantum yield, or potential applications of this compound as a fluorescent label or dye are absent from the retrieved scientific literature.
Role as a Reference Compound in Spectroscopic and Computational Chemistry Research
Certain stable, well-characterized molecules serve as reference compounds in analytical techniques. For example, Ethyl 4-(dimethylamino)benzoate is available as a certified reference material for quantitative NMR (qNMR), with established chemical shifts used for instrument calibration and quantification. While basic chemical data such as molecular formula and weight are available for this compound, chemsynthesis.com there is no evidence to suggest it is widely used as a reference standard in spectroscopic or computational chemistry research. Detailed computational studies or comprehensive spectroscopic data repositories for this specific compound were not found.
Future Directions and Emerging Paradigms in Ethyl 4 Benzylamino Benzoate Research
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
| AI/ML Model Type | Application Area | Predicted/Designed Outcome for this compound Derivatives |
|---|---|---|
| Generative Adversarial Networks (GANs) | De Novo Molecular Design | Generation of novel, synthesizable analogs with desired therapeutic profiles. |
| Variational Autoencoders (VAEs) | Chemical Space Exploration | Mapping the latent space to identify derivatives with optimal drug-like properties. nih.gov |
| Graph Neural Networks (GNNs) | Property Prediction | Predicting binding affinity to specific biological targets based on molecular graph representation. |
| Support Vector Machines (SVM) | QSAR/QSPR Modeling | Correlating structural features with mutagenicity, solubility, or electronic properties. nih.govnih.gov |
| Transformer Models | Synthesis Planning | Predicting viable and efficient synthetic pathways for novel, AI-generated derivatives. nih.gov |
Development of Novel Reaction Methodologies for Enhanced Efficiency and Selectivity
Future synthetic research on this compound will focus on developing novel reaction methodologies that offer greater efficiency, selectivity, and sustainability compared to traditional methods. Green chemistry principles are central to this evolution, emphasizing atom economy, the use of safer solvents, and the development of catalytic processes that minimize waste. nih.govrsc.org
A key area of development is the N-alkylation of the parent amine, ethyl 4-aminobenzoate (B8803810), with benzyl (B1604629) alcohol. nih.gov Emerging strategies such as "hydrogen borrowing" or "hydrogen auto-transfer" are particularly promising. rsc.org These methods, often catalyzed by transition metals like ruthenium, iridium, or cobalt, use alcohols as alkylating agents, with water being the only byproduct, thus representing a significant improvement in atom economy over conventional methods that use benzyl halides. nih.govrsc.orgnih.gov The development of catalysts based on cheaper, more abundant metals like iron, copper, or titanium is also a major goal to enhance the cost-effectiveness and sustainability of the synthesis. nih.govacs.orgresearchgate.net
These modern catalytic systems offer the potential for high selectivity for the desired mono-N-benzylated product, avoiding the formation of over-alkylated tertiary amines. acs.orgorganic-chemistry.org Research will likely focus on catalyst design, including the synthesis of new ligands that can fine-tune the activity and selectivity of the metal center, as well as the use of heterogeneous catalysts that allow for easy separation and recycling. researchgate.netcas.cn
| Methodology | Alkylating Agent | Typical Catalyst | Key Advantages | Primary Byproduct |
|---|---|---|---|---|
| Traditional Reductive Amination | Benzaldehyde (B42025) | None (Reducing agent like NaBH₃CN) | Well-established procedure | Stoichiometric salt waste |
| Classical N-Alkylation | Benzyl Halide (e.g., Benzyl Bromide) | None (Base required) | High reactivity | Halide salts |
| Hydrogen Borrowing Catalysis | Benzyl Alcohol | Ru, Ir, Co, Fe Complexes nih.govnih.govnih.gov | High atom economy, green solvent compatibility | Water rsc.org |
| Catalytic Alcohol Amination | Benzyl Alcohol | Heterogeneous Cu, Ti Catalysts acs.orgresearchgate.net | Catalyst recyclability, avoids noble metals | Water |
Advanced In Situ Spectroscopic Characterization during Reaction Progress
Understanding and optimizing the novel synthetic methodologies described above requires a deep mechanistic insight, which can be achieved through advanced in situ spectroscopic characterization. Techniques such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, when applied in real-time to a reacting mixture, provide a continuous stream of data on the concentration of reactants, intermediates, and products. spectroscopyonline.comyoutube.com
For the synthesis of this compound, in situ IR spectroscopy (e.g., ReactIR) could be employed to monitor the reaction progress by tracking the disappearance of the N-H stretching vibrations of the starting amine and the appearance of characteristic bands of the product. Similarly, process NMR spectroscopy offers a powerful tool for quantitative analysis. researchgate.netpharmtech.com By monitoring the reaction directly in a flow cell within the NMR spectrometer, one can follow the decrease in the signal for the aromatic protons of ethyl 4-aminobenzoate and the simultaneous emergence of signals corresponding to the benzyl group protons (specifically the benzylic CH₂) and the shifted aromatic protons in the product molecule. magritek.comyoutube.com This real-time data is invaluable for determining reaction kinetics, identifying transient intermediates, and optimizing process parameters like temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. nih.gov
| Technique | Molecular Feature to Monitor | Information Gained |
|---|---|---|
| FT-IR Spectroscopy (ReactIR) | Disappearance of primary amine N-H stretch; Appearance of C-N stretch of the product. | Reaction endpoint detection, qualitative kinetics. |
| Raman Spectroscopy | Changes in aromatic ring breathing modes upon substitution. | Complementary to IR, useful in aqueous media. |
| Proton NMR (¹H NMR) | Appearance of benzylic CH₂ signal; Shift of aromatic proton signals. magritek.com | Quantitative kinetics, mass balance, intermediate identification. researchgate.net |
| Nitrogen NMR (¹⁵N NMR) | Shift in the nitrogen chemical shift upon alkylation. researchgate.net | Direct evidence of N-alkylation and reaction mechanism. |
Exploration of Supramolecular Assemblies and Advanced Materials Applications
The molecular structure of this compound contains multiple sites capable of engaging in non-covalent interactions, such as hydrogen bonding (N-H group), dipole-dipole interactions (ester carbonyl), and π-π stacking (aromatic rings). These features make it an attractive building block for the construction of ordered supramolecular assemblies. rsc.orgresearchgate.net Future research will likely explore how this molecule self-assembles in the solid state or in solution to form higher-order structures like tapes, sheets, or networks. nih.gov The interplay between the hydrogen-bond donating secondary amine and the accepting ester group could lead to predictable and robust structural motifs. nih.govmdpi.com
A particularly promising avenue is the investigation of this compound derivatives as components of advanced materials, such as liquid crystals. The rod-like shape of the molecule is a common feature of mesogens (molecules that form liquid crystal phases). By systematically modifying the structure, for instance, by adding flexible alkyl or alkoxy chains to one of the aromatic rings, it may be possible to induce thermotropic liquid crystalline behavior. academie-sciences.fr The properties of benzoate (B1203000) esters as core units in liquid crystals are well-documented, and the introduction of the N-benzylamino linkage could influence mesophase stability, transition temperatures, and other physical properties. tandfonline.comtandfonline.comresearchgate.net Such materials could find applications in displays, sensors, or other optoelectronic devices.
Design of Multi-Functional Chemical Entities with Precise Molecular Control
Building upon the core scaffold of this compound, future research will focus on the rational design of multi-functional molecules where distinct properties are engineered through precise structural modifications. The relationship between a molecule's structure and its function is a central theme in chemistry, and this compound offers a modular platform for exploring these relationships. nih.govresearchgate.netacs.org
By treating the three main components of the molecule—the ethyl benzoate unit, the benzyl group, and the secondary amine linker—as independent modules, researchers can systematically alter each part to introduce new functionalities. For example, introducing specific substituents on the aromatic rings can tune the molecule's electronic properties (e.g., HOMO/LUMO levels), which could be relevant for applications in organic electronics. fiveable.me Attaching fluorophores could create fluorescent probes for biological imaging, while incorporating specific pharmacophores could lead to new therapeutic agents. The ability to control the substitution pattern on the aromatic rings allows for the fine-tuning of properties based on established principles like the Hammett equation, which correlates substituent electronic effects with reactivity and physical properties. libretexts.org This precise molecular control is the key to transforming a simple organic compound into a range of sophisticated, multi-functional chemical entities.
| Molecular Module | Modification Strategy | Potential Introduced Functionality | Example Substituent |
|---|---|---|---|
| Ethyl Benzoate Ring | Add electron-withdrawing groups | Enhanced electron affinity; potential for n-type semiconducting materials | -NO₂, -CN |
| Benzyl Group Ring | Add electron-donating groups | Modified photophysical properties (e.g., fluorescence) | -OCH₃, -N(CH₃)₂ |
| Ester Group | Vary the alkyl chain (R in -COOR) | Modulation of liquid crystal phase behavior; altered solubility | Long alkyl chains (e.g., octyl) |
| Amine Linker | Replace N-H proton with another functional group | Creation of photo-switchable molecules or metal-chelating agents | Azobenzene group |
| Overall Scaffold | Incorporate into a polymer backbone | Development of functional polymers with specific optical or thermal properties | Polymerization via vinyl groups |
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(benzylamino)benzoate, and how are intermediates purified?
this compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example:
- Method A : Reaction of ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form an intermediate, followed by deamination .
- Method B : Palladium-catalyzed coupling (e.g., Sonogashira reaction) using methyl 4-iodobenzoate and N-benzylprop-2-yn-1-amine, yielding a propynyl intermediate, which is further functionalized . Purification typically involves flash column chromatography (e.g., SiO₂, gradient elution with EtOAc/pentane) and confirmation via TLC, NMR, and IR spectroscopy .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C-NMR : To confirm substituent positions and benzylamino group integration (e.g., δ 7.37–7.30 ppm for aromatic protons, δ 3.74 ppm for methylene groups) .
- IR Spectroscopy : Identification of ester carbonyl (C=O, ~1659 cm⁻¹) and secondary amine (N–H, ~3300 cm⁻¹) stretches .
- HPLC-MS : For purity assessment (>98%) and molecular ion verification (e.g., m/z 335.2 [M+H]+) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize dibutyl by-products during N-alkylation steps?
Evidence from N-alkylation of ethyl 4-aminobenzoate with 1-bromobutane shows optimal yields (75.69%) at 60°C with a triethylamine:benzocaine:1-bromobutane ratio of 1.2:1:4.5. Excess alkylating agent and controlled temperature reduce competing side reactions (e.g., dialkylation) . Catalyst screening (e.g., Pd(PPh₃)₂Cl₂/CuI) and solvent polarity adjustments (e.g., dioxane vs. THF) also improve regioselectivity .
Q. What strategies resolve contradictory spectral data in structural elucidation?
Discrepancies in NMR shifts (e.g., δ 4.27 ppm vs. δ 4.19 ppm for benzyl protons) may arise from diastereomer formation or solvent effects. Solutions include:
Q. How does this compound compare to analogs in UV-absorbing applications?
Derivatives like Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate exhibit enhanced UV absorption due to extended conjugation from the benzylamino group. Studies show λmax shifts (~30 nm) in polar solvents, correlating with intramolecular charge transfer (ICT) . Comparative TGA analysis reveals thermal stability up to 250°C, critical for polymer composite applications .
Q. What mechanistic insights explain its role in photoredox catalysis?
In palladium-catalyzed reactions, the benzylamino group acts as a directing moiety, facilitating regioselective C–H activation. For example, aryl iodide additives enhance trans-hydroalkoxylation yields by stabilizing Pd(0) intermediates via π-backbonding . Kinetic studies (e.g., Eyring plots) further reveal entropy-driven transition states .
Methodological Considerations
Q. How to troubleshoot low yields in Hantzsch reductive amination for derivatives?
Key factors include:
- Hydrazine Hydrate Stoichiometry : Excess hydrazine (≥2 eq.) ensures complete conversion of isothiocyanate intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the benzylamino group .
- Catalyst Recycling : Pd/C or CuI recovery via filtration reduces costs .
Q. What computational tools validate experimental spectral data?
- DFT Calculations : To simulate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) and compare with experimental values .
- Molecular Dynamics (MD) : For predicting solvent effects on UV-Vis spectra .
Data Analysis and Reporting
Q. How to present raw data and uncertainties in publications?
- Appendix Inclusion : Large datasets (e.g., HPLC chromatograms, NMR FIDs) should be archived in supplementary materials .
- Error Margins : Report standard deviations for triplicate measurements (e.g., melting point ±0.5°C) .
- Uncertainty Propagation : Use Gaussian error analysis for yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
